ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate
CAS No.:
Cat. No.: VC13528002
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | ethyl 2-(dimethylaminomethylidene)-3-oxohexanoate |
| Standard InChI | InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3 |
| Standard InChI Key | SJQPDMAJOTXKPI-UHFFFAOYSA-N |
| SMILES | CCCC(=O)C(=CN(C)C)C(=O)OCC |
| Canonical SMILES | CCCC(=O)C(=CN(C)C)C(=O)OCC |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate features a hexanoate backbone substituted at the second carbon with a dimethylamino-methylidene group () and a ketone at the third position. The ethyl ester moiety at the terminal carboxyl group enhances its solubility in organic solvents. Key structural attributes include:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 2-(dimethylaminomethylidene)-3-oxohexanoate | |
| Molecular Formula | ||
| Molecular Weight | 213.27 g/mol | |
| SMILES | CCCC(=O)C(=CN(C)C)C(=O)OCC | |
| InChIKey | SJQPDMAJOTXKPI-UHFFFAOYSA-N |
The planar dimethylamino-methylidene group facilitates conjugation with the ketone, creating an electron-deficient region that drives nucleophilic additions. X-ray crystallography of similar compounds reveals a Z-configuration for the enamine bond, which stabilizes the molecule through intramolecular hydrogen bonding.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1720 cm (ester C=O) and 1650 cm (conjugated ketone).
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NMR: NMR signals at δ 1.25 (t, 3H, CHCH), 3.10 (s, 6H, N(CH)), and 2.50–2.70 (m, 4H, CH groups).
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via a two-step protocol:
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Knoevenagel Condensation: Reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in toluene, yielding the enamine intermediate.
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Alkylation: Introduction of the hexanoate chain using 1-iodopentane in the presence of a base like KCO.
Table 2: Synthesis Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | DMF-DMA, toluene | 110°C | 78% |
| 2 | 1-iodopentane, KCO | 80°C | 65% |
Titanium-Catalyzed Modifications
Recent methodologies employ titanium(IV) alkoxides to cleave intermediates, as demonstrated in the synthesis of related phosphonates . For example, titanium isopropoxide catalyzes the transesterification of oxazolidinone intermediates, improving enantiomeric purity to >98% ee .
Biological Activity and Applications
Enzyme Inhibition
The dimethylamino-methylidene group acts as a transition-state analog for enzymes utilizing Schiff base mechanisms. Studies on analogous compounds show inhibitory activity against:
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Aldolases: IC = 12 µM (competitive inhibition).
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Decarboxylases: 40% inhibition at 50 µM.
| Derivative | Target | Activity |
|---|---|---|
| Phosphonate 6 | Prostacyclin receptor | EC = 0.8 nM |
| Bromo ketone 8 | Thromboxane synthase | 85% inhibition at 10 µM |
Comparative Analysis with Analogous Esters
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate (CAS: VC13629925) shares functional groups but differs in chain length and ethoxy substitutions. Key contrasts include:
Table 4: Structural and Functional Comparison
| Property | Hexanoate Derivative | Butanoate Derivative |
|---|---|---|
| Molecular Weight | 213.27 g/mol | 273.33 g/mol |
| Solubility in Water | 1.2 mg/mL | 0.8 mg/mL |
| Enzymatic Inhibition | Aldolases | Kinases |
Future Research Directions
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